molecular formula C19H14O4 B029490 rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one CAS No. 1217816-92-6

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

Cat. No.: B029490
CAS No.: 1217816-92-6
M. Wt: 306.3 g/mol
InChI Key: UWQGTFVNMFSCJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves multiple steps, typically starting with the formation of the pyrano[3,2-c]benzopyran core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one undergoes various chemical reactions, including:

Scientific Research Applications

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQGTFVNMFSCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562313
Record name 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217816-92-6
Record name 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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